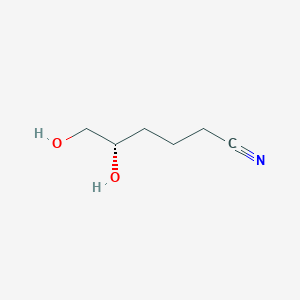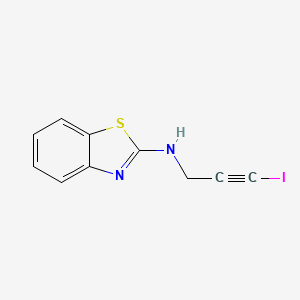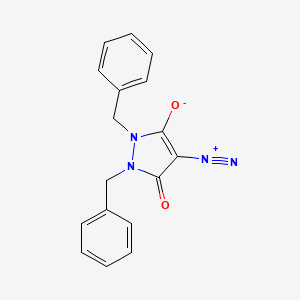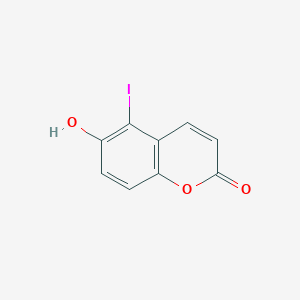![molecular formula C12H22NO4- B14353905 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate CAS No. 90803-51-3](/img/no-structure.png)
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate is an organic compound with the molecular formula C12H23NO4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a diethylamino group, an ethoxy group, and a hexanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate typically involves the reaction of diethylaminoethanol with hexanoic acid derivatives. One common method is the esterification of hexanoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or ethers.
Aplicaciones Científicas De Investigación
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimalarial agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it has been shown to inhibit cholesterol synthesis by targeting oxidosqualene cyclase, leading to alterations in cholesterol metabolism and intracellular trafficking .
Comparación Con Compuestos Similares
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate can be compared with similar compounds such as:
Acridone derivatives: Compounds with diethylaminoethoxy groups that have shown promise as antimalarial agents.
The uniqueness of this compound lies in its specific structural features and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
| 90803-51-3 | |
Fórmula molecular |
C12H22NO4- |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
6-[2-(diethylamino)ethoxy]-6-oxohexanoate |
InChI |
InChI=1S/C12H23NO4/c1-3-13(4-2)9-10-17-12(16)8-6-5-7-11(14)15/h3-10H2,1-2H3,(H,14,15)/p-1 |
Clave InChI |
YPFZMPJXTBJRCP-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)CCOC(=O)CCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)






